molecular formula C8H4BrClF2O B13542530 1-(2-Bromo-6-chlorophenyl)-2,2-difluoroethanone

1-(2-Bromo-6-chlorophenyl)-2,2-difluoroethanone

Cat. No.: B13542530
M. Wt: 269.47 g/mol
InChI Key: SPQKSVPOARFDDV-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-chlorophenyl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromo-6-chlorophenyl)-2,2-difluoroethan-1-one typically involves the reaction of 2-bromo-6-chlorobenzaldehyde with difluoroacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of 1-(2-bromo-6-chlorophenyl)-2,2-difluoroethan-1-one may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-6-chlorophenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

1-(2-Bromo-6-chlorophenyl)-2,2-difluoroethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-bromo-6-chlorophenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-6-chlorophenyl)indolin-2-one
  • 2-Bromo-6-chlorophenol
  • 1-(2-Bromo-6-chlorophenyl)prop-2-en-1-ol

Uniqueness

1-(2-Bromo-6-chlorophenyl)-2,2-difluoroethan-1-one is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with two fluorine atoms on the ethanone moiety. This combination of halogens and fluorine imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H4BrClF2O

Molecular Weight

269.47 g/mol

IUPAC Name

1-(2-bromo-6-chlorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H4BrClF2O/c9-4-2-1-3-5(10)6(4)7(13)8(11)12/h1-3,8H

InChI Key

SPQKSVPOARFDDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)C(F)F)Cl

Origin of Product

United States

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